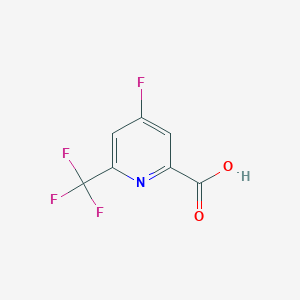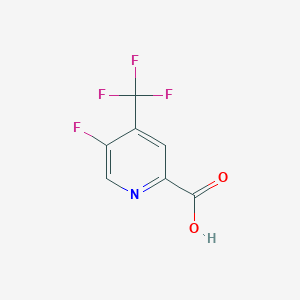![molecular formula C11H26O5P2 B8239715 2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane](/img/structure/B8239715.png)
2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane typically involves the reaction of diisopropyl phosphite with carbon disulfide under controlled conditions. The process is carried out as follows :
Reactants: Diisopropyl phosphite and carbon disulfide.
Conditions: The reaction is conducted at temperatures ranging from -5°C to 0°C under a nitrogen atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the isopropoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
Oxidation: Produces phosphonic acids.
Reduction: Yields phosphine derivatives.
Substitution: Results in various substituted phosphonates depending on the nucleophile used.
科学研究应用
2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of bisphosphonates used to treat bone diseases.
Industry: Utilized in the production of flame-retardant materials and plasticizers.
作用机制
The compound exerts its effects through interactions with various molecular targets, primarily involving the phosphorus atoms. These interactions can influence enzyme activity, cellular signaling pathways, and the stability of certain biomolecules. The exact mechanism depends on the specific application and the molecular environment.
相似化合物的比较
Similar Compounds
Tetraisopropyl methylenediphosphonate: Similar in structure but with different substituents.
Methylenediphosphonic acid: Lacks the isopropoxy groups, leading to different chemical properties.
Bis(diisopropoxyphosphinyl)methane: Another related compound with variations in the phosphorus-containing groups.
Uniqueness
2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane is unique due to its specific combination of isopropoxy groups and methylene bridge, which confer distinct reactivity and stability compared to its analogs. This makes it particularly valuable in specialized industrial and research applications .
属性
IUPAC Name |
2-[di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O5P2/c1-9(2)14-17(7,12)8-18(13,15-10(3)4)16-11(5)6/h9-11H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHOEABKYOGNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C)CP(=O)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O5P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
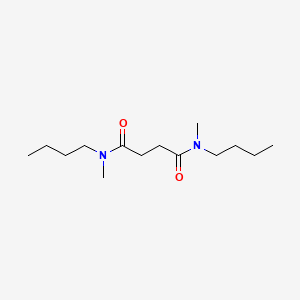
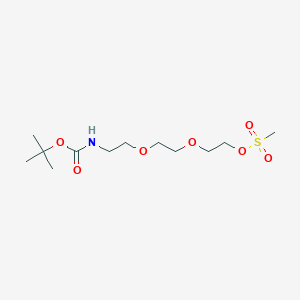
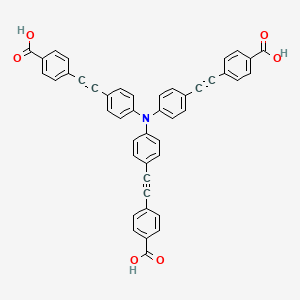
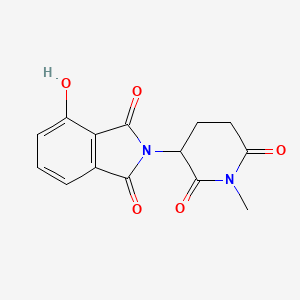
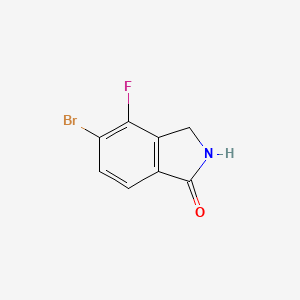
![5,5'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)diisophthalaldehyde](/img/structure/B8239668.png)
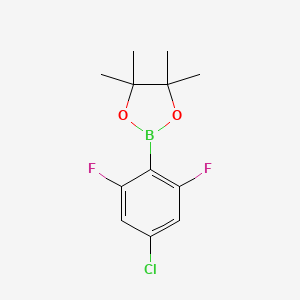
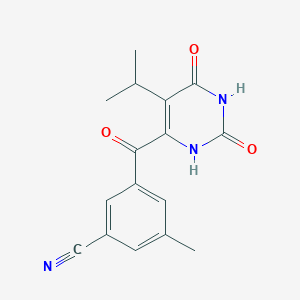

![4',4''',4''''',4'''''''-(Pyrene-1,3,6,8-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B8239699.png)
![[Tert-butyl(diphenyl)silyl]oxymethylphosphonic acid](/img/structure/B8239707.png)
![8-Bromo-2',3',5',6'-tetrahydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-pyran]-4(5H)-one](/img/structure/B8239721.png)
